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molecular formula C11H13ClN4 B8076318 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B8076318
M. Wt: 236.70 g/mol
InChI Key: VDMYPLYBNRFERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242981B2

Procedure details

To tert-butyl 3-(pyridin-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (3 g, 10 mmol) in a round-bottom flask was added HCl in dioxane (4 N, 8 ml) and the reaction was stirred at room temperature for overnight. After removal of the solvent, ethyl ether was added and the desired product was obtained by filtration as a light yellow solid (2.2 g). LC-MS found 201 (M+H)
Name
tert-butyl 3-(pyridin-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:11]3[CH2:12][N:13](C(OC(C)(C)C)=O)[CH2:14][CH2:15][C:10]=3[NH:9][N:8]=2)=[CH:3][CH:2]=1.[ClH:23]>O1CCOCC1>[ClH:23].[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:11]3[CH2:12][NH:13][CH2:14][CH2:15][C:10]=3[NH:9][N:8]=2)=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
tert-butyl 3-(pyridin-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Quantity
3 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent, ethyl ether
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1=CC=C(C=C1)C1=NNC2=C1CNCC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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